

Application Notes and Protocols for BI 01383298 in HepG2 Cells

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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Introduction

BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1][2] This transporter is highly expressed in the liver and plays a crucial role in transporting citrate from the bloodstream into hepatocytes.[3] Within the cell, citrate is a key metabolite, serving as a primary precursor for the synthesis of fatty acids and sterols.[4] In hepatocellular carcinoma (HCC) cell lines like HepG2, which have endogenous SLC13A5 expression, inhibition of this transporter offers a valuable tool to investigate the roles of extracellular citrate in cancer cell metabolism, proliferation, and signaling.[5][6]

These application notes provide detailed protocols for utilizing **BI 01383298** in HepG2 cells to study its effects on citrate uptake, cell proliferation, and key metabolic signaling pathways. A structurally related negative control, BI 01372674, is available to confirm that the observed effects are specific to SLC13A5 inhibition.[3]

Data Presentation

Table 1: In Vitro Activity of BI 01383298

Parameter	Cell Line	Value	Reference
IC ₅₀ (Citrate Uptake)	HepG2 (endogenous hSLC13A5)	24 nM	[1]
IC ₅₀ (Citrate Uptake)	HEK293 (overexpressing hSLC13A5)	56 nM	[1]
Mechanism of Inhibition	Human NaCT	Irreversible, Non-competitive	[6]

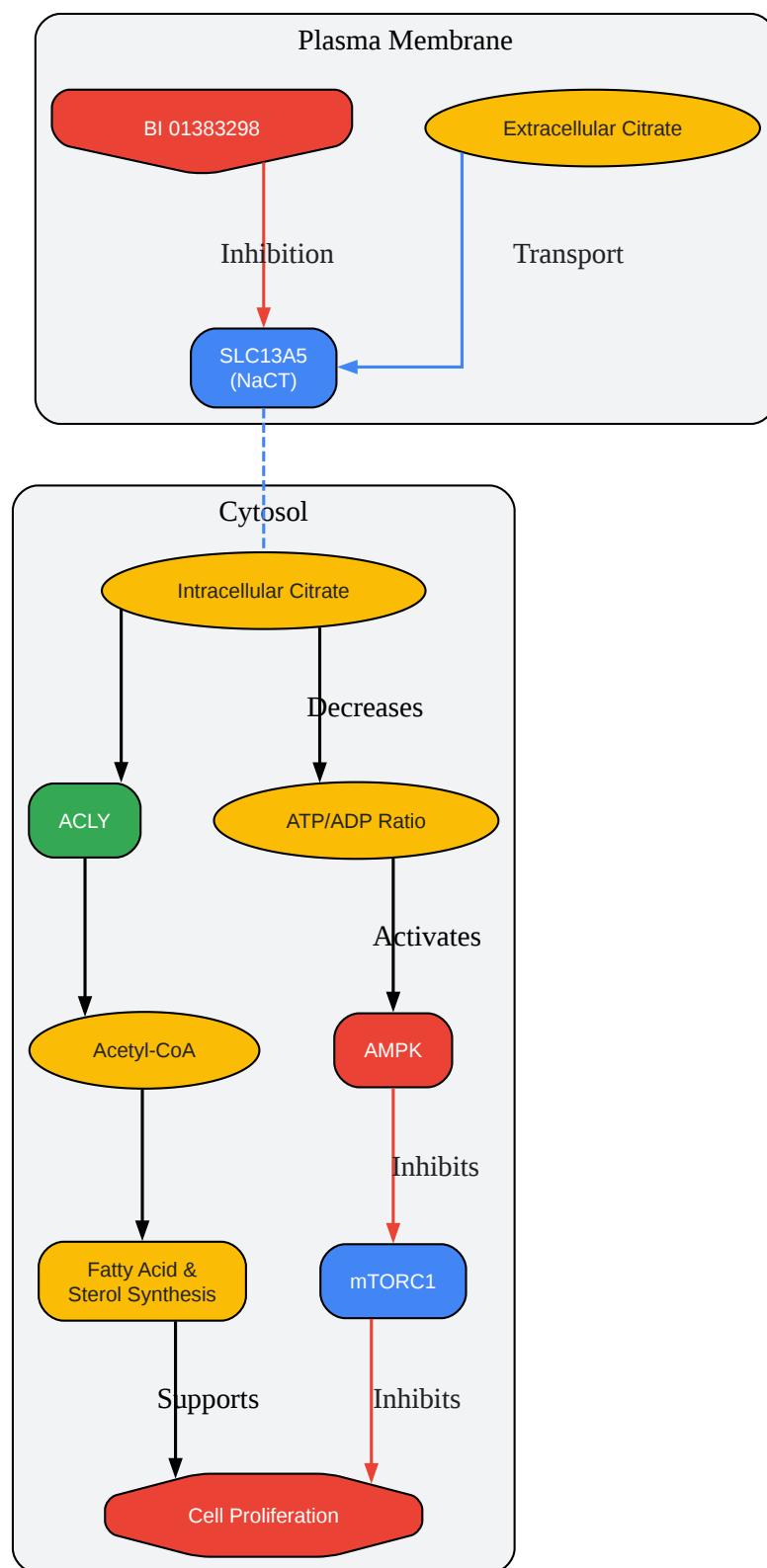
Table 2: Kinetic Parameters of Citrate Uptake in HepG2 Cells with BI 01383298 Treatment

Parameter	Control	BI 01383298 (100 nM)	Reference
V _{max} (nmol/mg protein/30 min)	94 ± 6	22 ± 3	[6]
K _t (μM)	630 ± 135	445 ± 180	[6]

Signaling Pathways and Experimental Workflows

SLC13A5 Signaling Pathway in HepG2 Cells

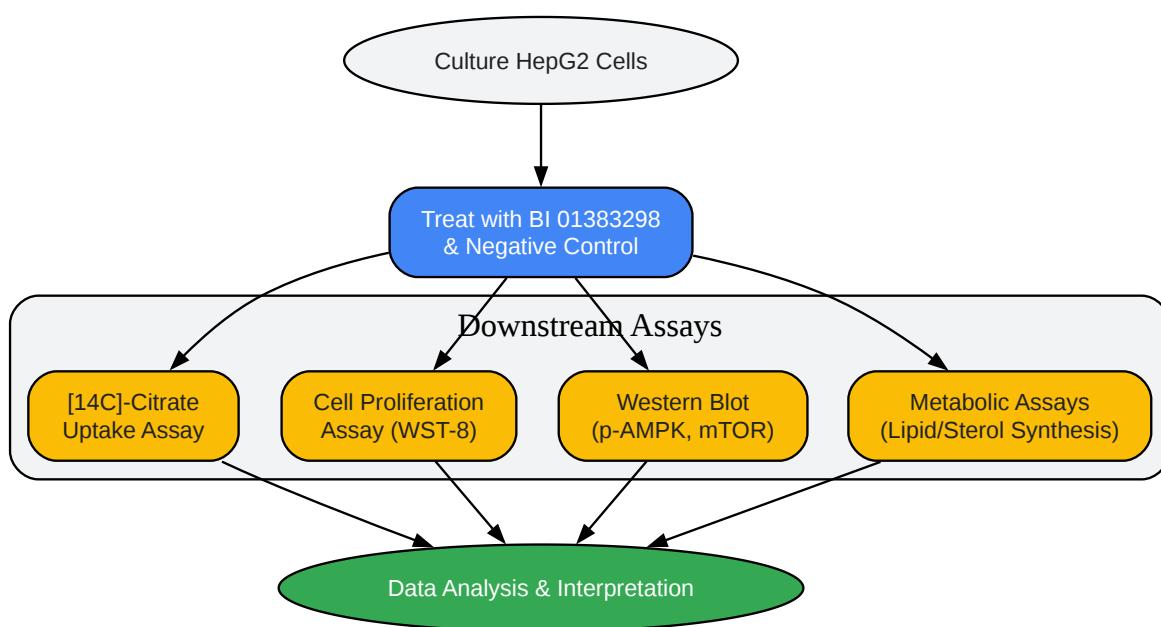
Inhibition of SLC13A5 by **BI 01383298** blocks the entry of extracellular citrate into the hepatocyte. This has significant downstream consequences on cellular metabolism and signaling. The reduced intracellular citrate pool limits the substrate for ATP-citrate lyase (ACLY), thereby decreasing the production of acetyl-CoA, a critical building block for de novo lipogenesis (fatty acid and cholesterol synthesis).[4] Furthermore, a decrease in cytosolic citrate can lead to an altered ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7][8] Activated AMPK is a central energy sensor that inhibits anabolic pathways to conserve energy. One of its key targets is the mammalian target of rapamycin complex 1 (mTORC1), which is inhibited by AMPK activation.[7][9] The suppression of mTORC1 signaling ultimately leads to a reduction in cell proliferation.[7]

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Caption: BI 01383298 inhibits SLC13A5, disrupting citrate metabolism and cell proliferation.

Experimental Workflow

A typical workflow to characterize the effects of **BI 01383298** in HepG2 cells involves a series of assays to confirm target engagement and elucidate the downstream biological consequences. This starts with a citrate uptake assay to verify the inhibition of SLC13A5, followed by a cell proliferation assay to assess the impact on cell growth. Subsequent mechanistic studies can include Western blotting to analyze signaling pathway modulation and metabolic assays to measure changes in fatty acid and sterol synthesis.



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Caption: Workflow for characterizing **BI 01383298** effects in HepG2 cells.

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay

This protocol is adapted from methodologies described for measuring SLC13A5 activity in HepG2 cells.[\[6\]](#)[\[10\]](#)

Materials:

- HepG2 cells
- Complete culture medium (e.g., EMEM with 10% FBS)
- NaCl Buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES/Tris, pH 7.5)
- **BI 01383298** and BI 01372674 (negative control) dissolved in DMSO
- [¹⁴C]-Citrate
- Scintillation fluid and counter

Protocol:

- Seed HepG2 cells in 24-well plates and grow to confluence (typically 48 hours).
- Prepare working solutions of **BI 01383298** and the negative control in NaCl buffer at desired concentrations. Include a DMSO vehicle control.
- Aspirate the culture medium from the cells.
- Wash the cells twice with 1 mL of room temperature NaCl buffer.
- Pre-incubate the cells with 0.5 mL of the inhibitor, negative control, or vehicle control solutions for 30 minutes at 37°C.
- Prepare the uptake solution by adding [¹⁴C]-Citrate to the respective treatment buffers to a final concentration of ~3.5-7.0 μM.

- Aspirate the pre-incubation solution and add 0.5 mL of the [¹⁴C]-Citrate-containing uptake solution to each well.
- Incubate for 30 minutes at 37°C.[[10](#)]
- To stop the uptake, aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold NaCl buffer.
- Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 1 hour at room temperature.
- Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
- Determine the protein concentration of parallel wells to normalize the data (cpm/mg protein).

Cell Proliferation Assay (WST-8)

This protocol provides a colorimetric method for the determination of cell viability in cell proliferation assays.

Materials:

- HepG2 cells
- Complete culture medium
- **BI 01383298** and BI 01372674 dissolved in DMSO
- WST-8 Assay Kit
- 96-well microtiter plate
- Microplate reader

Protocol:

- Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

- Allow cells to attach and grow for 24 hours in a CO₂ incubator at 37°C.
- Prepare serial dilutions of **BI 01383298** and the negative control in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
- Remove the medium and add 100 µL of the compound-containing medium to the respective wells.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add 10 µL of the WST-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.
- Gently shake the plate for 1 minute to ensure homogeneous color distribution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK), a marker of its activation, in response to **BI 01383298** treatment.[1][11]

Materials:

- HepG2 cells
- Complete culture medium
- **BI 01383298** and BI 01372674 dissolved in DMSO
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer

- Primary antibodies: Rabbit anti-phospho-AMPK α (Thr172), Rabbit anti-total-AMPK α
- HRP-conjugated anti-rabbit secondary antibody
- ECL substrate and imaging system

Protocol:

- Seed HepG2 cells in 6-well plates and grow to ~80% confluence.
- Treat cells with **BI 01383298**, negative control, or vehicle for the desired time (e.g., 24 hours). A positive control for AMPK activation, such as AICAR (1 mM), can be included.[9]
- Wash cells with ice-cold PBS and lyse with 150 μ L of ice-cold RIPA buffer.
- Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 \times g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
- Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
- Load 20-30 μ g of protein per lane on an SDS-PAGE gel.
- Perform electrophoresis and transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody for phospho-AMPK α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11]
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

- Wash three times with TBST.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- To normalize the data, the membrane can be stripped and re-probed with an antibody for total AMPK α .

Conclusion

BI 01383298 is a valuable chemical probe for investigating the metabolic dependencies of HepG2 hepatocellular carcinoma cells on extracellular citrate. By potently and selectively inhibiting SLC13A5, it allows for the detailed study of downstream effects on lipid metabolism, energy sensing pathways like AMPK-mTOR, and cell proliferation. The availability of a validated negative control, BI 01372674, strengthens the conclusions drawn from experiments using this inhibitor. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of targeting citrate metabolism in liver cancer.

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